

Unveiling MRS1067: A Guide for Researchers

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Compound of Interest		
Compound Name:	MRS1067	
Cat. No.:	B1677534	Get Quote

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Providing a comprehensive resource for researchers, scientists, and drug development professionals, this document details the commercially available sources, applications, and experimental protocols for **MRS1067**, a notable antagonist of the A3 adenosine receptor (A3AR). This guide aims to facilitate the procurement and effective utilization of **MRS1067** in preclinical research settings.

Introduction to MRS1067

MRS1067 is a potent and selective antagonist of the A3 adenosine receptor, a G protein-coupled receptor implicated in various physiological and pathophysiological processes, including inflammation, cancer, and cardiac function. Its selectivity makes it a valuable tool for investigating the specific roles of the A3AR in these conditions and for the development of novel therapeutic agents.

Chemical Identity:



Parameter	Value
Chemical Name	3-Ethyl-1,3-dihydro-1-propyl-8-(1-(3- (trifluoromethyl)phenyl)methyl)-2H-imidazo[2,1- i]purin-2-one
Synonyms	MRS1067
Molecular Formula	C24H25F3N6O
Molecular Weight	482.5 g/mol
CAS Number	179798-63-3

Commercial Availability

MRS1067 is available from several reputable suppliers of research chemicals. Researchers are advised to request a certificate of analysis from the supplier to ensure the purity and identity of the compound.

Supplier	Product Number	Purity	Formulation	Storage
Cayman Chemical	Item No. 10007204	≥98%	A crystalline solid	-20°C
Tocris Bioscience	Cat. No. 1367	>98%	Off-white solid	Store at -20°C
Santa Cruz Biotechnology	sc-203260	Not specified	Powder	Store at -20°C

Note: This list is not exhaustive and other suppliers may be available. Purity and formulation may vary by supplier and batch.

Application Notes

MRS1067 is a versatile tool for in vitro and in vivo studies of A3 adenosine receptor function.

3.1. In Vitro Applications:



- Receptor Binding Assays: MRS1067 can be used as a competitor in radioligand binding assays to determine the affinity of other compounds for the A3AR.
- Functional Assays: It is used to block A3AR-mediated signaling pathways, such as the inhibition of adenylyl cyclase activity or the modulation of intracellular calcium levels.
 Common assays include cAMP assays and calcium mobilization assays.
- Cell-Based Studies: MRS1067 can be used to investigate the role of A3AR in various cellular processes, including cell proliferation, apoptosis, and inflammation in relevant cell lines.

3.2. In Vivo Applications:

- Pharmacological Studies: MRS1067 can be administered to animal models to investigate the physiological and pathological roles of the A3AR in various disease states.
- Target Validation: It serves as a tool to validate the A3AR as a therapeutic target for specific indications.

Biological Activity Data:

Assay	Species	Value
Ki (A3 Receptor)	Human	2.1 nM
Ki (A1 Receptor)	Human	1300 nM
Ki (A2A Receptor)	Human	>10000 nM

Data sourced from supplier technical data sheets and scientific literature. Values may vary depending on the experimental conditions.

Experimental Protocols

4.1. Protocol: In Vitro A3 Adenosine Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the human A3 adenosine receptor.



Materials:

- HEK293 cells stably expressing the human A3 adenosine receptor
- Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA)
- Assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA, 0.1% BSA)
- Radioligand: [125] AB-MECA (or other suitable A3AR agonist/antagonist radioligand)
- Non-specific binding control: 10 μM NECA
- Test compound (e.g., MRS1067)
- Scintillation fluid
- · Glass fiber filters
- Filtration apparatus
- Scintillation counter

Procedure:

- Membrane Preparation:
 - Culture and harvest HEK293-hA3AR cells.
 - Homogenize cells in ice-cold membrane preparation buffer.
 - Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei.
 - Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C.
 - Resuspend the pellet (cell membranes) in assay buffer and determine the protein concentration.
- Binding Assay:



- \circ In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand solution (at a final concentration equal to its Kd), and 50 µL of various concentrations of the test compound (or **MRS1067** as a control).
- \circ For total binding, add 50 μ L of assay buffer instead of the test compound.
- For non-specific binding, add 50 μL of 10 μM NECA.
- Add 50 μL of the cell membrane preparation (typically 20-50 μg of protein).
- Incubate the plate at room temperature for 90 minutes.
- Filtration and Counting:
 - Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
 - Wash the filters three times with ice-cold assay buffer.
 - Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
- Data Analysis:
 - Calculate the specific binding by subtracting the non-specific binding from the total binding.
 - Plot the percentage of specific binding against the logarithm of the test compound concentration.
 - Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.
- 4.2. Visualizing the Workflow



Membrane Preparation Harvest HEK293-hA3AR Cells Homogenize Cells Centrifuge (1,000 x g) Centrifuge (40,000 x g) **Binding Assay** Resuspend Membranes Set up 96-well Plate Add Radioligand, Test Compound, and Membranes Incubate (90 min, RT) Data Acquisition & Analysis Filter and Wash Scintillation Counting Calculate Ki

Workflow for A3AR Binding Assay

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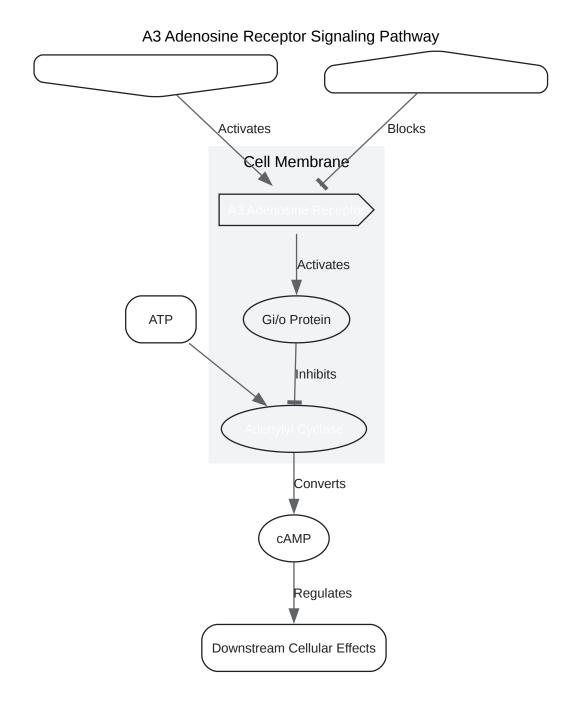
Caption: Workflow of an in vitro A3 adenosine receptor binding assay.



Signaling Pathway

The A3 adenosine receptor is a Gi/o-coupled receptor. Upon activation by an agonist, it initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. It can also activate other signaling pathways, including the phospholipase C (PLC) pathway. **MRS1067**, as an antagonist, blocks these downstream effects by preventing agonist binding to the receptor.





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Caption: Simplified signaling pathway of the A3 adenosine receptor.



Safety and Handling

Researchers should consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on the safe handling, storage, and disposal of **MRS1067**. Standard laboratory personal protective equipment, including gloves, lab coat, and safety glasses, should be worn when handling this compound.

Disclaimer: This document is intended for research purposes only and is not for human or veterinary use. The information provided is based on currently available data and may be subject to change. Researchers should always refer to the latest product information and safety data sheets from the supplier.

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